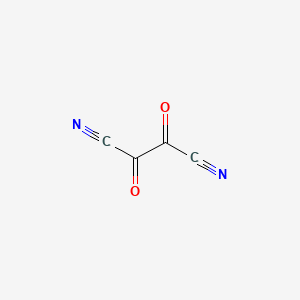

Oxalyl dicyanide

Description

Significance of Oxalyl Dicyanide within Dicarbonyl Pseudohalide Chemistry

The significance of this compound is best understood through the lens of pseudohalogen chemistry. Pseudohalogens are polyatomic molecules that exhibit chemical properties similar to true halogens. wikipedia.org The cyanide group (-CN) is a classic example of a pseudohalide functional group. wikipedia.orgstackexchange.com Consequently, this compound, (COCN)₂, is classified as a dicarbonyl pseudohalide.

Historical Perspectives on the Academic Investigation of this compound and Related Compounds

The academic exploration of compounds like this compound is built upon a long history of research into cyanogen (B1215507) and its derivatives. The concept of pseudohalogens was formally introduced by Lothar Birckenbach and Karl Kellermann in 1925, providing a theoretical framework for understanding these halogen-like molecules. researchgate.net However, the foundational chemistry dates back further, with investigations into cyanogen, (CN)₂, occurring in the early 19th century. acs.org

The synthesis of related dicarbonyl pseudohalides, such as oxalyl diazide, was first reported in 1964. colab.ws The development of reliable methods for preparing key precursors, like the method for synthesizing oxalyl chloride from oxalic acid and phosphorus pentachloride developed by Hermann Staudinger, was crucial for advancing the chemistry of oxalyl compounds. core.ac.uksigmaaldrich.com this compound itself can be formed through the hydrolysis of diiminosuccinonitrile (B1215917), though specific historical details of its initial synthesis are not widely documented. wikipedia.org The study of this compound is thus a part of the broader, ongoing academic investigation into the synthesis and characterization of novel pseudohalogen compounds.

Current Research Landscape and Unanswered Questions in this compound Chemistry

The current research landscape for oxalyl compounds is extensive, though much of the focus has been on oxalyl chloride as a versatile reagent in organic synthesis. sigmaaldrich.com However, the reactivity of this compound itself has been demonstrated in specific applications, such as its condensation with diaminomaleonitrile (B72808) to produce pyrazine (B50134) derivatives, including pyrazinetetracarbonitrile. wikipedia.org

Despite this, many aspects of this compound chemistry remain underexplored. A significant area for future research involves a more thorough investigation of its reactivity and potential as a synthetic building block, analogous to the wide-ranging applications of oxalyl chloride. researchgate.net There is an opportunity for detailed spectroscopic and computational studies to characterize its molecular properties fully, similar to recent investigations of oxalyl diisothiocyanate. researchgate.net Such studies could elucidate its conformational preferences (e.g., the orientation of the two carbonyl groups), which is a known area of interest for oxalyl derivatives. researchgate.net Furthermore, the potential for this compound to act as a ligand or a precursor for coordination polymers, a property observed in other cyanomethanides, represents another unanswered question and an avenue for future academic inquiry. researchgate.net

Interactive Data Table: Comparison of Related Dicarbonyl Pseudohalides

| Compound Name | Chemical Formula | Pseudohalide Group |

|---|---|---|

| This compound | C₄N₂O₂ or (COCN)₂ | Cyanide (-CN) |

| Oxalyl diazide | C₂N₆O₂ or (CON₃)₂ | Azide (-N₃) |

| Oxalyl diisothiocyanate | C₄N₂O₂S₂ or (CONCS)₂ | Isothiocyanate (-NCS) |

Structure

3D Structure

Properties

CAS No. |

36086-83-6 |

|---|---|

Molecular Formula |

C4N2O2 |

Molecular Weight |

108.05 g/mol |

IUPAC Name |

oxalyl dicyanide |

InChI |

InChI=1S/C4N2O2/c5-1-3(7)4(8)2-6 |

InChI Key |

VKZZALQGAUWTLQ-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=O)C(=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Oxalyl Dicyanide

Established Synthetic Routes to Oxalyl Dicyanide

Hydrolysis of Diiminosuccinonitrile (B1215917) in this compound Formation

A primary and well-documented method for synthesizing this compound involves the hydrolysis of diiminosuccinonitrile. wikipedia.org This reaction is typically conducted in an organic solvent, such as tetrahydrofuran (B95107), and can be facilitated by an acid catalyst. google.com

The process involves the dropwise addition of a solution containing an acid, like p-toluenesulfonic acid monohydrate, to a solution of diiminosuccinonitrile. google.com The reaction is substantially instantaneous, with the hydrolysis occurring readily upon the addition of the acidic solution. google.com The stoichiometry of the reactants plays a crucial role in the final products. When two moles of acid are used per mole of diiminosuccinonitrile, oxalyl cyanide is formed as an intermediate. researchgate.net This intermediate can then be isolated or used in situ for subsequent reactions. google.comresearchgate.net

For instance, a detailed synthesis involves dissolving diiminosuccinonitrile in tetrahydrofuran and then adding a solution of p-toluenesulfonic acid monohydrate in the same solvent. google.com The reaction temperature is maintained near 25°C, with occasional cooling if necessary. google.com After the addition is complete, the precipitated ammonium (B1175870) tosylate is filtered off, and the this compound is isolated from the filtrate by evaporation and sublimation, yielding an orange solid. google.com

Table 1: Synthesis of this compound via Hydrolysis of Diiminosuccinonitrile

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Acid | Product | Key Observation |

|---|

Derivatization from Other Oxalyl Halides and Related Pseudohalides (e.g., Oxalyl Chloride)

While the hydrolysis of diiminosuccinonitrile is a key route, the derivatization from oxalyl halides, particularly oxalyl chloride, represents another significant synthetic pathway in the broader context of acyl cyanide synthesis. Acyl cyanides can be efficiently prepared by the reaction of acyl chlorides with a cyanation agent. researchgate.net

For example, tributyltin cyanide has been shown to be an effective cyanation agent for acyl chlorides, leading to excellent yields of the corresponding acyl cyanides. researchgate.net Although not explicitly detailed for this compound in the provided context, this general reaction suggests a plausible route where oxalyl chloride could be treated with a suitable cyanide source to yield this compound.

Furthermore, the reaction of oxalyl chloride with various nucleophiles is a common method for synthesizing a range of derivatives. For instance, reacting oxalyl chloride with amines or alcohols leads to the formation of amides and esters, respectively. gla.ac.uk This reactivity underscores the potential for converting oxalyl chloride to this compound using a cyanide-based nucleophile.

Exploration of Novel Synthetic Pathways for this compound Production

The development of new synthetic methods is driven by the need for more efficient, sustainable, and versatile processes.

Development of Green Chemistry Approaches for this compound Synthesis

Green chemistry principles, which focus on minimizing waste and using less hazardous substances, are increasingly being applied to organic synthesis. researchgate.netwhiterose.ac.uk While specific green chemistry approaches for this compound are not extensively detailed, general strategies in related syntheses offer insights. For example, the replacement of hazardous reagents like tin chloride with catalytic hydrogenation and the use of safer solvents are key green chemistry practices. researchgate.net

In the context of nitrile synthesis, methods that avoid toxic cyanide sources are of great interest. researchgate.net One innovative approach utilizes isonitriles as a safer cyanide source in catalyzed reactions. researchgate.net The development of such methods for this compound would represent a significant advancement in its sustainable production.

Catalytic Strategies in the Formation of this compound

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical reactions. uni-marburg.de In the synthesis of related dicarbonyl compounds, various transition metal catalysts, including palladium, copper, and cobalt, have been employed. researchgate.net For instance, palladium-catalyzed coupling reactions have been developed for the synthesis of unsymmetrical 1,2-diketones. researchgate.net

While specific catalytic strategies for the direct synthesis of this compound are not prominently described, the broader field of nitrile and diketone synthesis suggests potential avenues. For example, a copper-catalyzed synthesis of chiral propargylic cyanides has been developed, highlighting the potential for metal-catalyzed cyanation reactions. organic-chemistry.org The application of similar catalytic systems to a suitable oxalyl precursor could provide a novel and efficient route to this compound.

Mechanistic Studies of this compound Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. The hydrolysis of diiminosuccinonitrile to this compound is proposed to proceed through an intermediate, likely iminooxalyl cyanide, when one mole of water is involved. researchgate.net When two moles of water are used, the reaction proceeds further to form this compound. researchgate.net

The reaction is initiated by the protonation of one of the imino groups of diiminosuccinonitrile by the acid catalyst. This is followed by the nucleophilic attack of water on the adjacent carbon atom. A series of proton transfers and elimination of ammonia (B1221849) ultimately leads to the formation of the carbonyl group. This process is repeated on the second imino group to yield the final this compound product. The formation of ammonium tosylate as a byproduct supports this proposed pathway. google.com

Table 2: Proposed Mechanistic Steps in the Hydrolysis of Diiminosuccinonitrile

| Step | Description | Intermediate(s) |

|---|---|---|

| 1 | Protonation of an imino nitrogen by the acid catalyst. | Protonated diiminosuccinonitrile |

| 2 | Nucleophilic attack by water on the adjacent carbon. | Carbinolamine-like intermediate |

| 3 | Proton transfer and elimination of ammonia. | Iminooxalyl cyanide (with 1 mole of water) researchgate.net |

Further research into the kinetics and intermediates of these reactions will continue to refine our understanding of this compound synthesis.

Elucidation of Reaction Intermediates and Transition States

The formation of this compound from diiminosuccinonitrile (DISN) is understood to proceed via a stepwise hydrolysis mechanism, where the two imine groups of DISN are sequentially converted to carbonyl groups. This process involves distinct reaction intermediates and transition states.

The reaction is initiated by the protonation of one of the imine nitrogen atoms under acidic conditions, which enhances the electrophilicity of the adjacent carbon atom. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. This intermediate is unstable and undergoes rearrangement, eliminating ammonia to form a carbonyl group.

The first hydrolysis step yields a key, albeit transient, species: iminooxalyl cyanide . This proposed intermediate represents the halfway point in the conversion of DISN to this compound. researchgate.net

Proposed Reaction Mechanism:

Step 1: Formation of Iminooxalyl Cyanide

Diiminosuccinonitrile reacts with one equivalent of water in an acidic medium.

A transition state is formed during the nucleophilic attack of water on the protonated imine carbon.

This leads to the formation of the intermediate, iminooxalyl cyanide, and the release of one molecule of ammonia.

Step 2: Formation of this compound

The remaining imine group of iminooxalyl cyanide is subsequently hydrolyzed through a similar mechanism.

This second hydrolysis step involves its own transition state, analogous to the first, and results in the final product, this compound, with the elimination of a second molecule of ammonia.

While detailed computational studies providing the precise energy profiles and geometries of these transition states are not extensively documented in the literature, the proposed pathway aligns with established principles of imine hydrolysis. The transition states are characterized by the partial formation of a C-O bond from the attacking water molecule and partial breaking of the C=N pi bond.

Kinetic Investigations of this compound Formation Reactions

Detailed quantitative kinetic studies, such as the determination of reaction orders or specific rate constants for the hydrolysis of diiminosuccinonitrile to this compound, are not widely reported in scientific literature. However, qualitative descriptions from available sources provide insight into the reaction's velocity.

The synthesis is notably described as "substantially instantaneous" when conducted under specific laboratory conditions. google.com This suggests a very rapid reaction rate, making it challenging to measure without specialized techniques. The formation of this compound is typically achieved by treating a solution of diiminosuccinonitrile with an acid, such as p-toluenesulfonic acid monohydrate, in a suitable solvent like tetrahydrofuran (THF) at or near room temperature. google.com

The rapid nature of the reaction implies a low activation energy barrier for both hydrolysis steps, particularly under acid catalysis which facilitates the nucleophilic attack by water.

The table below summarizes the conditions reported for the efficient, rapid synthesis of this compound.

Interactive Table: Reported Conditions for Rapid this compound Formation

| Precursor | Reagent/Catalyst | Solvent | Temperature | Reported Rate | Reference |

| Diiminosuccinonitrile | p-Toluenesulfonic acid monohydrate | Tetrahydrofuran | ~25°C | Substantially instantaneous | google.com |

| Diiminosuccinonitrile | Water (controlled hydrolysis) | Not specified | Not specified | - | ucl.ac.ukwikipedia.org |

Note: This table reflects the qualitative and preparative data available. Quantitative kinetic parameters are not specified in the cited sources.

Advanced Spectroscopic and Structural Elucidation Techniques for Oxalyl Dicyanide

Vibrational Spectroscopy for Oxalyl Dicyanide Molecular Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a cornerstone for characterizing the molecular structure of this compound. These methods probe the vibrational energy levels of the molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

Infrared (IR) Spectroscopic Analysis of this compound

Infrared spectroscopy of this compound reveals characteristic absorption bands that are indicative of its functional groups. The IR spectrum is marked by a strong band corresponding to the cyanide (C≡N) stretching vibration, typically observed around 2230 cm⁻¹. google.com Another significant feature is the carbonyl (C=O) stretching vibration, which appears in the region of 1735 cm⁻¹. google.com The precise positions of these bands can be influenced by the physical state of the sample (gas, liquid, or solid) and the solvent used.

Computational studies and comparison with related compounds, such as oxalyl diisothiocyanate, aid in the assignment of the observed IR bands to specific vibrational modes. researchgate.net For instance, in related oxalyl compounds, the carbonyl groups are often found in a trans orientation. researchgate.net

Raman Spectroscopic Studies of this compound Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. For molecules with a center of symmetry, certain vibrational modes may be Raman active but IR inactive, and vice versa. This mutual exclusion principle is valuable for determining molecular symmetry.

While specific Raman data for this compound is not extensively detailed in the provided results, the technique is mentioned as a key characterization method for related compounds like carbonyl and oxalyl diisothiocyanate. researchgate.net For these molecules, quantum-chemical calculations are used to interpret the vibrational spectra, which would include both IR and Raman data. researchgate.net In similar dicarbonyl compounds, symmetric stretching modes are typically Raman active. acs.org

Matrix Isolation Spectroscopy for Conformational Analysis and Transient Species of this compound

Matrix isolation is a powerful technique used to study reactive or unstable species by trapping them in an inert solid matrix at low temperatures. fu-berlin.de This method prevents bimolecular reactions and allows for the spectroscopic characterization of individual molecules. fu-berlin.de

For the related compound, oxalyl diisothiocyanate, matrix isolation IR spectroscopy has been employed to study its conformational properties. researchgate.net The spectra of oxalyl diisothiocyanate isolated in a solid argon matrix at 4.2 K primarily showed signals from the most stable anti-anti conformer. researchgate.net Upon UV irradiation, this compound was observed to eliminate carbon monoxide, forming carbonyl diisothiocyanate. researchgate.net This suggests that similar studies on this compound could provide insights into its conformational preferences and photochemical reactivity, potentially identifying transient species formed during such processes. The technique is also used for the conformational analysis of similar molecules like oxalic acid. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic compounds by providing information about the chemical environment of magnetic nuclei, such as ¹H and ¹³C.

Mass Spectrometry Techniques for this compound Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of compounds. For this compound, specific ionization techniques and the analysis of its fragmentation patterns provide crucial structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS) in this compound Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. While direct ESI-MS studies specifically on this compound are not extensively detailed in the provided search results, the principles of ESI-MS are widely applied to various organic compounds. nih.gov This technique is particularly useful for confirming the molecular weight of a compound. rsc.org For this compound, ESI-MS would be expected to show a prominent molecular ion peak corresponding to its molecular weight of approximately 108.05 g/mol . nih.gov The high-resolution capabilities of modern ESI-MS instruments, such as Quadrupole Time-of-Flight (QToF), enable the determination of the accurate mass and elemental composition of fragment ions, which is crucial for structural elucidation. nih.gov

Fragmentation Pattern Analysis for Structural Insights into this compound

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used for structural identification. A patent for oxalyl cyanide reports a mass spectrum with a molecular ion peak (M+) at an m/e (mass-to-charge ratio) of 107.9953, which is very close to the calculated value of 107.9960 for the molecular formula C4N2O2. google.com The analysis of fragmentation patterns is a common strategy to identify metabolites and other compounds by comparing the observed fragments with libraries of known compounds. google.com For this compound, the fragmentation would likely involve the cleavage of the C-C single bond and the loss of carbonyl (CO) or cyanide (CN) groups, providing evidence for the connectivity of the atoms within the molecule. The presence of an oxalyl moiety in other molecules has been supported by their characteristic MS/MS fragmentation patterns. pnas.org

X-ray Crystallography and Electron Diffraction for this compound

Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in a molecule. X-ray crystallography is used for solids, while electron diffraction is suitable for gas-phase studies.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structures of this compound

Single-crystal X-ray diffraction (SC-XRD) is a definitive method for determining the molecular structure of crystalline solids. csic.esacs.org While a specific single-crystal X-ray diffraction study for this compound itself was not found in the search results, the technique has been successfully applied to the closely related compound, oxalyl diisothiocyanate. researchgate.netnih.gov These studies revealed that oxalyl diisothiocyanate adopts a syn-syn conformation in the solid state. researchgate.net This suggests that this compound, if crystallized, would also have a well-defined planar or near-planar structure in the solid state, and its bond lengths and angles could be determined with high precision. For instance, in a related compound studied by X-ray diffraction, the structure was determined to have orthorhombic symmetry. iucr.org

Table 1: Illustrative Crystallographic Data for a Related Compound (Oxalyl Diisothiocyanate) This table is illustrative and based on data for a similar compound, as specific data for this compound was not available in the search results.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pmmn |

| a (Å) | 5.7363 |

| b (Å) | 13.8532 |

| c (Å) | 9.9330 |

| V (ų) | 789.34 |

Data derived from a study on a related compound. iucr.org

Gas-Phase Electron Diffraction Studies for this compound Conformation

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure and conformational preferences of molecules in the gaseous state, free from intermolecular forces present in crystals. rsc.org Studies on similar molecules like carbonyl diisocyanate have utilized GED to determine their gas-phase structures. researchgate.netresearchgate.net For this compound, GED studies would be crucial to understand the rotational isomerism around the central C-C bond. It would allow for the determination of the dominant conformer (e.g., syn or anti) in the gas phase and the torsional angles between the two cyanocarbonyl groups. Computational chemistry often complements GED studies to help interpret the experimental data and to calculate the relative energies of different conformers. researchgate.net

Theoretical and Computational Chemistry of Oxalyl Dicyanide

Quantum Chemical Calculations for Oxalyl Dicyanide Electronic Structure

The electronic structure of this compound has been a subject of theoretical investigation, employing a range of quantum chemical methods to elucidate its properties. These computational approaches provide valuable insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of molecules like this compound and its derivatives. researchgate.netresearchgate.net DFT methods, particularly those incorporating hybrid functionals such as B3LYP, offer a balance between computational cost and accuracy for predicting molecular structures, vibrational frequencies, and other properties. researchgate.netijcrt.org Studies on related oxalyl derivatives, such as oxalyl dihydrazide, have demonstrated that while standard DFT methods may struggle with accurately describing non-covalent interactions, dispersion-corrected DFT (DFT-D) can provide improved results. nih.gov However, for some systems, even DFT-D methods may not fully capture the subtle balance of intra- and intermolecular forces, highlighting the sensitivity of the results to the chosen functional and corrections. nih.govresearchgate.net

The application of DFT extends to predicting the outcomes of chemical reactions. For example, in the context of corrosion inhibition, DFT calculations can identify the active sites of organic molecules and elucidate their adsorption mechanisms on metal surfaces. researchgate.net Furthermore, DFT is instrumental in studying the photophysical properties of complex organic molecules by calculating frontier molecular orbitals (HOMO and LUMO) and their energy gaps, which are crucial for understanding chemical reactivity and bioactivity. ijcrt.org

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Level Characterization of this compound

For a more rigorous and accurate description of the electronic structure of this compound and related molecules, high-level ab initio methods are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered benchmarks in quantum chemistry. arxiv.orgacs.org

These methods have been crucial in studying the conformational preferences and torsional potentials of oxalyl halides and their derivatives. arxiv.orgresearchgate.net For instance, investigations into oxalyl chloride have shown that the predicted molecular structure and the existence of different conformers are highly sensitive to the level of theory and the basis set used. researchgate.net While Hartree-Fock (HF) methods may fail to identify all stable conformers, methods that include electron correlation, like MP2 and CCSD(T), can provide a more accurate picture of the potential energy surface. researchgate.net

Combining experimental data with ab initio calculations has proven to be a powerful strategy for determining the conformational stability and interpreting the vibrational spectra of such molecules. researchgate.netnih.govacs.org For example, in the study of fluorocarbonyl thio- and isothiocyanate, ab initio calculations at the MP2 and CCSD(T) levels were essential for analyzing their vibrational and conformational properties. researchgate.netacs.org However, even these high-level methods can be computationally demanding, especially for larger systems or when exploring extensive potential energy surfaces. acs.org

Conformational Analysis and Potential Energy Surfaces of this compound

The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. libretexts.orgscribd.com This analysis is crucial for understanding the structure, stability, and reactivity of flexible molecules like this compound.

Investigation of Rotational Isomers and Energy Barriers

Theoretical studies on molecules structurally related to this compound, such as oxalyl chloride and other oxalyl halides, have revealed the existence of multiple rotational isomers (conformers). arxiv.orgresearchgate.net These studies, employing both ab initio and DFT methods, have shown that the relative energies of these conformers and the energy barriers for their interconversion are highly dependent on the computational method and basis set used. arxiv.orgresearchgate.net

For oxalyl chloride, calculations have identified both trans and gauche conformers, with the trans form being the most stable. researchgate.net The potential energy surface along the C-C torsional coordinate is found to be remarkably flat, indicating low barriers for rotation. researchgate.net Similar complexities are observed in other oxalyl halides, where the balance between different conformers is influenced by steric and electronic effects. arxiv.org The investigation of these rotational isomers is often aided by spectroscopic techniques, with computational calculations providing the necessary theoretical framework for interpreting the experimental data. researchgate.netacs.org

| Molecule | Method | Basis Set | Barrier (trans to gauche/cis) | Reference |

|---|---|---|---|---|

| Oxalyl Chloride | MP2 | cc-pV5Z | 0.74 | researchgate.net |

| Oxalyl Bromide | CCSD(T) | aug-cc-pVTZ | ~0.04 | arxiv.org |

| Fluorocarbonyl Isothiocyanate | - | - | - | researchgate.net |

Mapping of Potential Energy Surfaces for this compound Isomerization and Reactions

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry, revealing pathways for isomerization and chemical reactions. nih.gov Computational methods are employed to explore the PES, identifying stable isomers (local minima), transition states (saddle points), and the energy barriers connecting them. nih.govarxiv.org

For molecules related to this compound, such as cyanoformaldehyde, global PES investigations have uncovered numerous isomers and complex reaction pathways. nih.gov These studies reveal that isomerization can occur through various mechanisms, including cyclization and hydrogen migration, with energy barriers that can vary significantly. nih.gov For instance, the isomerization of HC(O)NC to HC(O)CN involves a substantial energy barrier. nih.gov The exploration of the PES is critical for understanding the fundamental mechanisms governing molecular transformations. nih.gov In the context of this compound, mapping its PES would provide insights into its stability, potential rearrangement pathways, and reactivity in various chemical environments.

| Reactant | Product | Method | Energy Barrier | Reference |

|---|---|---|---|---|

| HC(O)NC | HC(O)CN | - | 31.4 | nih.gov |

| Carbonyl Diazide | OCN4 + N2 | G3B3 | ~30 | researchgate.net |

| Oxalyl Diisothiocyanate | Carbonyl Diisothiocyanate + CO | DLPNO-CCSD(T) | - | researchgate.net |

Prediction and Interpretation of Spectroscopic Properties of this compound

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental measurements. researchgate.netnih.gov By calculating properties such as vibrational frequencies, infrared (IR) intensities, and Raman scattering activities, theoretical methods can aid in the assignment of spectral features and provide a deeper understanding of molecular structure and bonding. researchgate.netnih.gov

Theoretical calculations of vibrational spectra are often performed using DFT and ab initio methods. conicet.gov.arconicet.gov.ar The calculated harmonic vibrational frequencies are typically scaled to improve agreement with experimental data. researchgate.net These calculations are invaluable for assigning the fundamental vibrational modes of a molecule and for understanding how these modes are affected by changes in conformation or chemical environment. nih.govacs.org For instance, in the study of oxalyl diisothiocyanate, quantum-chemical calculations were essential for interpreting the vibrational spectra and confirming the experimental structures. nih.gov Similarly, for related carbonyl compounds, computational methods have been used to analyze vibrational and conformational properties, leading to a complete assignment of the fundamental modes. researchgate.netacs.org The prediction of spectroscopic properties is a key application of theoretical chemistry in the characterization of novel or transient species. conicet.gov.ar

Computational Vibrational Spectroscopy for IR and Raman Assignments

Computational vibrational analysis is a cornerstone in the characterization of molecular structures. For molecules like this compound, theoretical calculations of infrared (IR) and Raman spectra are indispensable for assigning experimental vibrational modes. Methodologies such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and Møller-Plesset perturbation theory (MP2), are commonly used to compute harmonic vibrational frequencies. researchgate.netacs.orgresearchgate.net

These calculations provide a set of vibrational modes, each with a corresponding frequency and intensity. However, theoretical harmonic frequencies often deviate systematically from experimental anharmonic frequencies. To bridge this gap, calculated frequencies are typically scaled by empirical factors to improve agreement with experimental data. iucr.org This combined computational and experimental approach allows for a definitive assignment of complex spectra.

A pertinent example, demonstrating the utility of this approach, is the study of the closely related compound, oxalyl diisothiocyanate. In one investigation, quantum-chemical calculations were essential for interpreting the experimental IR and Raman spectra, successfully reproducing the observed vibrational patterns. researchgate.netnih.gov Another study on the same molecule used computed anharmonic fundamental IR transitions to corroborate that the most stable anti-anti conformer was the primary species observed in the low-temperature IR spectrum. researchgate.net

Table 1: Representative Theoretical Vibrational Mode Assignments for an Oxalyl Analogue (Oxalyl Diisothiocyanate) Note: This table is illustrative, based on data for a similar compound, and demonstrates the type of information generated through computational vibrational analysis.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| 2205 | 2139 | 2140 | ν_as(NCS) |

| 1780 | 1727 | 1730 | ν(C=O) |

| 1050 | 1019 | 1021 | ν_s(NCS) |

| 790 | 766 | 768 | δ(NCS) |

Data sourced conceptually from studies on oxalyl analogues. researchgate.netacs.org

Theoretical UV-Vis and NMR Spectral Predictions for this compound

Beyond vibrational spectra, computational methods can predict other key spectroscopic properties, including UV-Vis and Nuclear Magnetic Resonance (NMR) spectra.

UV-Vis Spectroscopy: Theoretical predictions of electronic spectra are typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. science.gov Such calculations can help identify the nature of these transitions (e.g., n→π* or π→π*). For instance, TD-DFT calculations on related compounds have been used to analyze their absorption spectra and understand the contributions of different molecular fragments to electronic excitations. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. escholarship.orgsci-hub.se This quantum chemical calculation determines the magnetic shielding tensor for each nucleus in the molecule. The computed shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). uni-muenchen.de These predictions are invaluable for assigning complex NMR spectra, confirming molecular structures, and studying conformational equilibria. escholarship.orgsci-hub.se For related oxalamide derivatives, ¹H NMR spectroscopy, in conjunction with computational analysis, has been used to probe the driving forces for self-assembly, including intramolecular hydrogen bonding. uni-paderborn.de

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions, providing insights into unobservable intermediates and transition states. umich.edu

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis for this compound Reactions

Understanding a chemical reaction at a fundamental level requires the characterization of its potential energy surface (PES), particularly the stationary points corresponding to reactants, products, intermediates, and transition states. A transition state (TS) is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy pathway between reactants and products.

Computational chemists employ various algorithms to locate these elusive TS structures. Once a TS is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

To confirm that a calculated transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. q-chem.com The IRC method maps the minimum energy path downhill from the transition state in both the forward and reverse directions, ideally leading to the reactant and product wells on the PES. q-chem.comacs.org This analysis provides a detailed picture of the geometric changes occurring during the transformation. For example, IRC analysis was crucial in understanding the decomposition of oxalyl diazide, a related compound, and the interconversion between product isomers. acs.orgresearchgate.net

Energetic Profiles and Thermodynamic Feasibility of this compound Transformations

High-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or reliable DFT functionals are used to obtain accurate energies. acs.org For example, the thermal decarbonylation of oxalyl diisothiocyanate, an analogue of this compound, was studied computationally. The calculations showed that the elimination of carbon monoxide is only slightly exothermic by 0.4 kcal/mol at the DLPNO-CCSD(T) level of theory. researchgate.net Furthermore, by comparing the activation barriers for different possible pathways, calculations can explain why a kinetically favored product might be formed over a more thermodynamically stable one. researchgate.netrsc.org

Table 2: Illustrative Calculated Energetic Profile for a Hypothetical Transformation of this compound Note: This table presents a conceptual energetic profile to illustrate the outputs of computational analysis.

| Species | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant (this compound) | DFT (B3LYP) | 0.0 |

| Transition State | DFT (B3LYP) | +25.5 |

| Intermediate | DFT (B3LYP) | +5.2 |

Solvation Effects and Intermolecular Interactions in this compound Systems

The chemical behavior of molecules is often significantly influenced by their environment. Computational models can account for these effects, both in the condensed phase (crystals) and in solution.

Intermolecular Interactions: In the solid state, the packing of molecules is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. Computational studies on crystalline analogues like oxalyl dihydrazide and oxalyl diisothiocyanate highlight the importance of these forces. For oxalyl diisothiocyanate, calculations identified weak intermolecular C(carbonyl)···O contacts that dictate the layered packing in the crystal. researchgate.netnih.gov Studies on oxalyl dihydrazide showed that accurately modeling its polymorphism requires methods that can handle the subtle balance between intramolecular and intermolecular interactions, with dispersion-corrected DFT (DFT-D) and MP2 methods providing valuable insights. nih.govresearchgate.netacs.org

Solvation Effects: In solution, solvent molecules can stabilize or destabilize solutes, intermediates, and transition states, thereby altering reaction rates and equilibria. Computational models treat solvation effects using two main approaches:

Implicit Solvation Models: The solvent is represented as a continuous medium with a characteristic dielectric constant. The Polarizable Continuum Model (PCM) and the related COSMO (Conductor-like Screening Model) are popular examples. core.ac.uk

Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation, surrounding the solute molecule. This "cluster" approach can capture specific solute-solvent interactions like hydrogen bonding. researchgate.net

Often, a hybrid approach combining a few explicit solvent molecules with a continuum model provides the most accurate results for properties like NMR shifts and reaction energetics in solution. researchgate.net

Chemical Reactivity and Reaction Mechanisms of Oxalyl Dicyanide

Condensation Reactions of Oxalyl Dicyanide

Condensation reactions involving this compound are a cornerstone of its synthetic utility, providing pathways to various heterocyclic structures. These reactions typically involve the reaction of the dicarbonyl moiety of this compound with bifunctional nucleophiles.

Cyclization Reactions with Diaminomaleonitrile (B72808) to Pyrazine (B50134) Derivatives

A significant reaction of this compound is its condensation with diaminomaleonitrile, which leads to the formation of highly functionalized pyrazine derivatives. This reaction is a powerful tool for the synthesis of tetrasubstituted pyrazines, which are important precursors for various materials and compounds.

The reaction between this compound and diaminomaleonitrile can yield different products depending on the reaction conditions. The primary products are pyrazinetetracarbonitrile and 5,6-dihydroxypyrazine-2,3-dicarbonitrile. wikipedia.org The formation of tetracyanopyrazine is particularly noteworthy and can be achieved by reacting diaminomaleonitrile with an in situ generated solution of this compound. google.com The reaction proceeds through a double condensation mechanism where the amino groups of diaminomaleonitrile react with the carbonyl groups of this compound, followed by dehydration to form the aromatic pyrazine ring.

| Reactants | Product(s) | Notes |

| This compound, Diaminomaleonitrile | Pyrazinetetracarbonitrile | Formed via a double condensation and subsequent aromatization. wikipedia.orggoogle.com |

| This compound, Diaminomaleonitrile | 5,6-Dihydroxypyrazine-2,3-dicarbonitrile | Can also be formed during the condensation reaction. wikipedia.org |

Formation of Other Heterocyclic Systems Involving this compound

The reactivity of this compound extends beyond the synthesis of pyrazines, enabling the formation of other important heterocyclic systems. Its dicarbonyl nature makes it a valuable C2 building block for cyclization reactions with various dinucleophiles. For instance, reactions with hydrazine (B178648) derivatives can be employed to construct five-membered heterocycles. While direct reactions with this compound are not extensively documented, the closely related oxalyl chloride is a common precursor for such transformations.

The reaction of oxalyl chloride with hydrazines is a known method for the synthesis of 1,3,4-oxadiazole (B1194373) and pyrazole (B372694) derivatives. beilstein-journals.orgthieme-connect.de For example, treatment of carboxylic acids with oxalyl chloride followed by reaction with amidoximes yields 1,2,4-oxadiazoles. researchgate.net Furthermore, oxalyl dihydrazide, which can be synthesized from oxalate (B1200264) esters and hydrazine, is a precursor to oxalyl diazide, a compound that can undergo further transformations to form various nitrogen-containing heterocycles. colab.wsgoogle.comwikipedia.org

Nucleophilic Additions to this compound

The electrophilic character of the carbonyl carbons in this compound makes them susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the compound's role as a synthetic intermediate.

Reactions at Carbonyl Centers of this compound

The carbonyl groups of this compound readily react with various nucleophiles such as alcohols and amines. The reaction of the related oxalyl chloride with alcohols in the presence of a base like pyridine (B92270) yields oxalate esters. wikipedia.orgcore.ac.uk Similarly, its reaction with amines produces oxalamides. wikipedia.orgcore.ac.uk A notable application is the reaction of amines with oxalyl chloride to synthesize isocyanates, which proceeds through an amine oxamyl (B33474) chloride intermediate. google.com

The Swern oxidation, a widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, utilizes an activated dimethyl sulfoxide (B87167) (DMSO) species formed from the reaction of DMSO with oxalyl chloride. harvard.eduualberta.calibretexts.orgmsu.eduutdallas.edu In this process, the alcohol acts as a nucleophile, attacking the sulfur atom of the activated DMSO complex, rather than the carbonyl carbon of the oxalyl chloride directly.

| Nucleophile | Reagent(s) | Product Type |

| Alcohols | Oxalyl chloride, Pyridine | Oxalate esters wikipedia.orgcore.ac.uk |

| Amines | Oxalyl chloride | Oxalamides wikipedia.orgcore.ac.uk |

| Amines | Oxalyl chloride | Isocyanates google.com |

| Alcohols | Oxalyl chloride, DMSO, Base | Aldehydes/Ketones (Swern Oxidation) harvard.eduualberta.ca |

Reactions with Cyanide Nucleophiles and Related Species

The reaction of acyl chlorides with cyanide sources is a common method for the synthesis of acyl cyanides. wikipedia.org For example, tributyltin cyanide has been shown to be an effective cyanating agent for acyl chlorides. researchgate.net The addition of hydrogen cyanide to aldehydes and ketones is a well-established method for the formation of cyanohydrins. libretexts.org This reaction typically proceeds under slightly acidic conditions where free cyanide ions are available to act as nucleophiles. libretexts.org While specific reactions of this compound with external cyanide nucleophiles are not extensively reported, likely due to the presence of its own nitrile groups, the general principles of nucleophilic cyanide addition are relevant to understanding its chemical environment.

Role of this compound in Organic Synthesis (beyond specific applications)

Beyond its role in specific condensation and nucleophilic addition reactions, this compound and its precursor, oxalyl chloride, serve as versatile reagents in a broader range of organic transformations. Oxalyl chloride is widely used to activate carboxylic acids by converting them into the more reactive acyl chlorides, which are then used in a variety of subsequent reactions, including the synthesis of esters, amides, and ketones. wikipedia.orgfishersci.co.uk

A significant application of oxalyl chloride is in the Swern oxidation, providing a mild and efficient method for the synthesis of aldehydes and ketones from alcohols. wikipedia.orgharvard.eduualberta.ca It is also employed in the synthesis of 1,2-diketones through reaction with organostannane reagents. researchgate.net Furthermore, derivatives of oxalyl chloride have been utilized in decarbonylative transfer hydrochlorination reactions of alkenes and alkynes. nih.gov In the realm of photoredox catalysis, alcohols can be converted to their oxalate half-esters using oxalyl chloride, which then undergo decarboxylative coupling with aromatic nitriles. sci-hub.se

This compound as a Building Block for Complex Molecular Architectures

The unique structure of this compound makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures. mdpi.comuky.edu Its ability to react with various nucleophiles and participate in cycloaddition reactions has been exploited to create diverse molecular frameworks.

One notable application of this compound is in the synthesis of pyrazine derivatives. For instance, it can condense with diaminomaleonitrile to produce tetracyanopyrazine. wikipedia.orggoogle.com This reaction highlights the ability of this compound to act as a precursor to highly functionalized heterocyclic systems.

Furthermore, the electrophilic nature of the carbonyl carbons in this compound allows for nucleophilic attack, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use in constructing complex molecules from simpler precursors. The development of synthetic methodologies utilizing such building blocks is crucial for accessing novel compounds with potential applications in materials science and medicinal chemistry. rsc.orgnih.gov

The reactions involving this compound often proceed through intermediates that can be trapped or can undergo further transformations, adding to the complexity and diversity of the potential products. rsc.orgresearchgate.net For example, its reaction with diaminomaleonitrile can also yield 5,6-dihydroxypyrazine-2,3-dicarbonitrile, demonstrating the potential for different reaction pathways depending on the conditions. wikipedia.org

Oxidative Properties and Decomposition Pathways of this compound

The oxidative properties of this compound are an area of interest, although less documented than its role as a synthetic building block. The presence of the dicarbonyl system suggests it can participate in redox reactions.

The decomposition of this compound can be initiated by thermal or photochemical means. wiley-vch.demcmaster.ca The decomposition pathways are influenced by the reaction conditions and the presence of other reagents. In the absence of trapping agents, decomposition can lead to the formation of smaller, stable molecules. For instance, the thermal decomposition of related oxalyl compounds, like oxalyl chloride, can produce carbon monoxide. researchgate.net While specific studies on the detailed decomposition mechanism of this compound are not extensively available, analogies can be drawn from similar structures.

The decomposition of related azido (B1232118) compounds, such as oxalyl diazide, has been studied in more detail. Thermal decomposition of oxalyl diazide leads to the formation of isocyanate intermediates which can then react with various nucleophiles. colab.wscolab.ws This suggests that the decomposition of this compound might also proceed through reactive intermediates. The study of such decomposition pathways is important for understanding the stability and reactivity of the compound under various conditions. researchgate.netresearchgate.net

Comparative Reactivity Studies of this compound with Oxalyl Halides and Other Dicarbonyl Pseudohalides

A comparative analysis of the reactivity of this compound with that of oxalyl halides (e.g., oxalyl chloride) and other dicarbonyl pseudohalides provides valuable insights into the influence of the leaving group on the reaction outcomes. semanticscholar.orgthieme-connect.de

Analogies in Carbonyl Activation and Acylating Abilities

Both this compound and oxalyl halides are effective acylating agents due to the electrophilic nature of their carbonyl carbons. wikipedia.orgnih.govresearchgate.net This electrophilicity is enhanced by the electron-withdrawing nature of the cyanide and halide groups, respectively.

Table 1: Comparison of Activating Groups

| Compound | Activating Group |

|---|---|

| This compound | Cyanide (-CN) |

This activation allows them to react with a wide range of nucleophiles, such as alcohols and amines, to form esters and amides. For example, oxalyl chloride is widely used in the Swern oxidation to activate dimethyl sulfoxide (DMSO) and in the synthesis of acid chlorides from carboxylic acids. msu.eduharvard.edutcichemicals.comuodiyala.edu.iqsathyabama.ac.in Similarly, this compound can be used to introduce the oxalyl moiety into other molecules. google.com

The mechanism of acylation for both classes of compounds generally involves a nucleophilic attack on a carbonyl carbon, followed by the elimination of the leaving group (cyanide or halide). spcmc.ac.inntnu.no This shared mechanistic feature underscores their analogous role as acylating agents in organic synthesis.

Differences in Reaction Selectivity and Pathway Dependence

Despite their similarities, the differing nature of the cyanide and halide leaving groups leads to notable differences in reaction selectivity and the preferred reaction pathways. The cyanide group in this compound is a pseudohalide and its reactivity can differ significantly from that of a true halide like chloride. acs.org

Table 2: Reactivity Differences

| Feature | This compound | Oxalyl Halides |

|---|---|---|

| Leaving Group | Cyanide (CN⁻) | Halide (e.g., Cl⁻) |

| Reaction with Nucleophiles | Can lead to heterocyclic synthesis through condensation and cycloaddition. wikipedia.orgresearchgate.netacs.org | Primarily acyl substitution reactions. sigmaaldrich.comscispace.comacs.org |

| Side Reactions | Potential for reactions involving the nitrile group. | Formation of gaseous byproducts (e.g., HCl). uodiyala.edu.iq |

For instance, the presence of the nitrile group in this compound opens up possibilities for cycloaddition reactions and the formation of nitrogen-containing heterocycles, which are not typically observed with oxalyl halides. wikipedia.orgbeilstein-journals.orggoogle.com The reaction of this compound with diaminomaleonitrile to form tetracyanopyrazine is a prime example of this unique reactivity. wikipedia.org

In contrast, the reactions of oxalyl chloride are often more straightforward, primarily leading to acylation products. nih.govsigmaaldrich.com The choice between using this compound or an oxalyl halide can therefore be strategically employed to control the outcome of a reaction, favoring either simple acylation or the construction of more complex heterocyclic systems. The reaction pathway is thus highly dependent on the specific dicarbonyl compound used. icho.edu.pllboro.ac.ukscholaris.ca

Academic and Research Applications of Oxalyl Dicyanide

Oxalyl Dicyanide as a Reagent in Organic Synthesis

The reactivity of this compound is dictated by its two nitrile groups and two adjacent carbonyl groups, making it a valuable, albeit specialized, reagent.

Current scientific literature does not prominently feature this compound as a direct reagent for general carbon-carbon (C-C) bond forming reactions. While structurally related compounds, such as oxalyl chloride, are widely employed in various synthetic transformations including C-C bond formation, specific applications of this compound for this purpose are not well-documented in available research.

A significant application of this compound is its role as a precursor in the synthesis of complex dinitrile-containing molecules. It serves as a key electrophilic component in condensation reactions to form heterocyclic systems. Notably, it reacts with diaminomaleonitrile (B72808) to yield pyrazine (B50134) derivatives. wikipedia.org

The condensation of this compound with diaminomaleonitrile can lead to two different products depending on the reaction conditions: pyrazinetetracarbonitrile and 5,6-dihydroxypyrazine-2,3-dicarbonitrile. wikipedia.orgthieme-connect.de The synthesis of pyrazinetetracarbonitrile can also be achieved when dioxosuccinonitrile (an alternative name for this compound), formed from the hydrolysis of diiminosuccinonitrile (B1215917), is condensed with diaminomaleonitrile. thieme-connect.de A patented process describes the formation of a solution of oxalyl cyanide and its subsequent reaction with diaminomaleonitrile to produce pyrazinetetracarbonitrile. google.com

| Precursors | Product(s) | Reaction Type | Reference(s) |

| This compound, Diaminomaleonitrile | Pyrazinetetracarbonitrile | Condensation | wikipedia.orgthieme-connect.degoogle.com |

| This compound, Diaminomaleonitrile | 5,6-dihydroxypyrazine-2,3-dicarbonitrile | Condensation | wikipedia.orgthieme-connect.de |

| Diiminosuccinonitrile (hydrolyzed to this compound), Diaminomaleonitrile | Pyrazinetetracarbonitrile | Hydrolysis/Condensation | thieme-connect.de |

While this compound is a precursor to these dinitrile-containing small molecules, its direct application as a monomer for the synthesis of polymers is not extensively reported in the literature.

Use in C-C Bond Forming Reactions

Role in Enzymatic Systems and Biocatalysis

The involvement of this compound in enzymatic reactions and biocatalysis is not documented in the reviewed scientific literature. Research in this area often focuses on a structurally related compound, oxalyl-CoA.

There is a substantial body of research on the enzyme oxalyl-CoA decarboxylase (OXC), which is crucial in the metabolism of oxalate (B1200264) in certain organisms. mpg.denih.gov This thiamine (B1217682) diphosphate-dependent enzyme catalyzes the decarboxylation of oxalyl-CoA to formyl-CoA and carbon dioxide. uni-marburg.ded-nb.infochemeurope.com However, the substrate for this enzymatic reaction is specifically oxalyl-CoA, not this compound. Searches of academic and research literature did not yield evidence of this compound itself being a substrate, inhibitor, or product of known decarboxylase reactions.

No specific biocatalytic transformations that utilize this compound as a starting substrate or yield it as a final product have been identified in the reviewed literature. The focus of biocatalysis in the context of the oxalyl moiety is on the enzymatic manipulation of oxalyl-CoA and its derivatives for applications such as the synthesis of chiral α-hydroxy acids. d-nb.inforesearchgate.net

Investigation of this compound's Involvement in Decarboxylase Reactions

Advanced Materials Precursors

While this compound itself is not typically classified as an advanced material, it serves as a precursor for molecules that are used in materials science. The dinitrile derivatives synthesized from this compound possess interesting electronic properties.

Pyrazinetetracarbonitrile (TCNP), which is synthesized via the condensation of this compound and diaminomaleonitrile, is a strong electron acceptor. wikipedia.orgthieme-connect.de This property allows it to form charge-transfer complexes with electron-donating molecules. researchgate.net These charge-transfer materials are of research interest for their unique optical and electronic properties, with potential applications in molecular electronics and functional materials.

Synthesis of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs) with this compound Derived Ligands

This compound and its derivatives are valuable building blocks in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their diverse structures and potential applications in areas such as gas storage, separation, and catalysis. The rational design of these materials often involves a modular synthetic approach, combining organic ligands with metal ions to create extended networks. uq.edu.auresearchgate.net

The synthesis of these frameworks can be influenced by a variety of factors, including the choice of metal salt, solvent system, and the specific functional groups on the organic ligand. For instance, the reaction of ligands containing carboxylate and pyridine (B92270) moieties with different metal salts has resulted in the formation of numerous coordination polymers, including both chiral and achiral structures. uq.edu.au The resulting frameworks can exhibit a range of topologies and void spaces, which are crucial for their functional properties. uq.edu.auresearchgate.net

Research in this area has explored the use of various organic ligands to construct novel coordination polymers. For example, the coordination chemistry of oxadiazole-containing bidentate ligands with silver(I) salts has been investigated, leading to the formation of new one-dimensional and two-dimensional coordination polymers with unique structural motifs. nih.gov The specific counter-ions and solvent molecules present during synthesis can also play a significant role in the final structure. nih.gov Similarly, aliphatic-cored di-1,2,4-triazole ligands have been shown to form both metal-organic nanotubes and coordination polymers upon reaction with silver nitrate, with the conformational flexibility of the ligand influencing the final product. nsf.gov

The table below summarizes examples of ligands and the resulting coordination polymers or MOFs.

| Ligand Type | Metal Ion | Resulting Structure | Reference |

| Amino acid based chiral ligands | Various | Chiral and achiral coordination polymers | uq.edu.au |

| Oxadiazole-containing bidentate ligands | Silver(I) | 1D and 2D coordination polymers | nih.gov |

| Aliphatic-cored di-1,2,4-triazole ligands | Silver(I) | Metal-organic nanotube or coordination polymer | nsf.gov |

| Di-2-pyridyl ketone and related ligands | Various | Metal clusters and coordination polymers | researchgate.net |

Precursors for Energetic Materials (academic synthesis and characterization, not performance)

In the field of energetic materials research, oxalyl-based compounds serve as precursors for the synthesis and characterization of new high-energy-density materials. The focus of this academic research is on the synthesis of novel molecules and the understanding of their fundamental properties, rather than their performance as explosives.

One area of investigation involves the use of oxalyl chloride with polynitroalcohols like 2,2,2-trinitroethanol (B8594733) (TNE) to create new energetic derivatives. uni-muenchen.de The synthesis of such compounds is part of a broader effort to develop halogen-free oxidizers as potential replacements for ammonium (B1175870) perchlorate. uni-muenchen.de

Another significant application is in the synthesis of various di- and polyazide compounds. colab.ws Oxalyl diazide itself has been synthesized and characterized, and its structure has been a subject of interest. uni-muenchen.deresearchgate.net Research has also explored the synthesis of other energetic compounds derived from diazide precursors, such as nitro-substituted furazans and furoxans. chemistry-chemists.com The synthesis of these materials often involves multi-step reaction sequences, starting from commercially available materials. chemistry-chemists.com

The table below lists some oxalyl-derived precursors and the types of energetic materials synthesized from them.

| Precursor | Resulting Energetic Material Type | Reference |

| Oxalyl chloride and 2,2,2-trinitroethanol | Oxalyl-based energetic polynitro derivatives | uni-muenchen.de |

| Oxalyl diazide | Polyazide compounds | colab.wsresearchgate.net |

| Dinitroglyoxime (derived from glyoxime) | Dinitro-4-nitrofuroxan (DNFX) | chemistry-chemists.com |

Generation of Reactive Intermediates for Fundamental Chemical Studies

Photofragmentation Studies for Radical and Molecular Fragment Generation

The photolysis of oxalyl chloride, a related oxalyl compound, is a widely utilized method for generating chlorine atoms (Cl) and ClCO radicals for fundamental chemical kinetics and dynamics studies. researchgate.netresearchgate.net Ultraviolet (UV) photolysis of oxalyl chloride is often assumed to proceed via a three-body dissociation, producing two Cl atoms and two carbon monoxide molecules. researchgate.net

However, detailed studies have revealed a more complex photofragmentation process. Time-of-flight mass spectrometry and frequency modulation spectroscopy have been employed to investigate the unimolecular decomposition of the ClCO radical and to determine the quantum yields of different photolysis pathways. researchgate.net It has been shown that the UV photolysis of oxalyl chloride can also directly yield phosgene (B1210022) (Cl2CO). researchgate.net

The generation of radicals through the photolysis of compounds like oxalyl chloride is crucial for studying a wide range of chemical reactions, including those relevant to atmospheric and combustion chemistry. caltech.edu For example, the Cl atoms produced can be used to initiate oxidation reactions of hydrocarbons, allowing for the study of the resulting peroxy radicals. caltech.edu These studies provide valuable data for understanding complex chemical mechanisms. science.govacs.org

Key findings from photofragmentation studies of oxalyl chloride are summarized below:

| Photolysis Wavelength | Key Observation | Reference |

| 193, 248, and 351 nm | Determination of Cl atom quantum yields | researchgate.net |

| 235, 248, and 257 nm | Confirmation of direct phosgene formation | researchgate.net |

| 248 nm | Generation of propyl radicals for oxidation studies | researchgate.net |

In Situ Generation of Carbon Monoxide from Related Oxalyl Compounds

Related oxalyl compounds, such as oxalyl chloride and oxalic acid, serve as convenient and effective precursors for the in situ generation of carbon monoxide (CO) in various chemical reactions. georganics.skrsc.org This approach avoids the direct handling of toxic and flammable CO gas, making carbonylation reactions safer and more accessible in a laboratory setting. rsc.org

Several methods have been developed for generating CO from oxalyl compounds. One method involves the zinc-mediated reduction of oxalyl chloride, which provides a stoichiometric amount of CO for palladium-catalyzed carbonylation reactions under mild conditions. georganics.skacs.org Another approach is the decomposition of oxalyl chloride in an aqueous hydroxide (B78521) solution, which produces high-quality CO that can be used in a variety of carbonylation reactions. researchgate.net This method has also been adapted for use in flow chemistry, allowing for continuous and safe carbonylation processes. rsc.org

Oxalic acid has also been demonstrated as an effective in situ CO source for palladium-catalyzed hydroxycarbonylation of aryl halides, providing a safe and practical route to aromatic carboxylic acids. rsc.org These methods for CO generation are valuable tools in organic synthesis, enabling the efficient construction of a wide range of carbonyl-containing compounds, including esters, amides, aldehydes, and carboxylic acids. georganics.skacs.org

The table below outlines different methods for the in situ generation of CO from oxalyl compounds.

| Oxalyl Compound | Method of CO Generation | Application | Reference |

| Oxalyl chloride | Zn-mediated reduction | Palladium-catalyzed carbonylation reactions | georganics.skacs.org |

| Oxalyl chloride | Decomposition in aqueous hydroxide | Hydroxy-, alkoxy-, amino-, and reductive carbonylation | researchgate.net |

| Oxalyl chloride | Hydrolysis using a NaOH solution in a tube-in-tube reactor | Flow chemistry carbonylations | rsc.org |

| Oxalic acid | Decomposition | Palladium-catalyzed hydroxycarbonylation of aryl halides | rsc.org |

Advanced Analytical Methodologies for Oxalyl Dicyanide Research

Chromatographic Techniques for Separation and Analysis

Chromatography stands as a cornerstone for the separation and analysis of oxalyl dicyanide and its derivatives. Both gas and liquid chromatography offer distinct advantages depending on the specific properties of the analytes.

Gas Chromatography (GC) for Volatile this compound Species

Gas chromatography (GC) is a primary method for the analysis of volatile compounds, including this compound, which is also known as cyanogen (B1215507). nist.govnist.gov In a partially validated method for the determination of cyanogen, samples are desorbed with toluene (B28343) and analyzed by GC with a nitrogen-phosphorus detector (GC-NPD). osha.gov This method has been used to analyze samples spiked with cyanogen gas, demonstrating its utility in quantifying this volatile compound. osha.gov The analysis of volatile compounds is often preceded by derivatization to enhance their volatility and improve their chromatographic properties. researchgate.net

| Parameter | Value |

| Analyte | Cyanogen (this compound) |

| Matrix | Air |

| Sorbent Tube | XAD-2 tube coated with 2-(hydroxymethyl) piperidine |

| Desorption Solvent | Toluene with 0.2 µL/mL dimethyl formamide |

| Analytical Technique | Gas Chromatography with Nitrogen-Phosphorous Detector (GC-NPD) |

| Detection Limit | 0.1 µg per sample |

| Spike Levels Studied | 3.64 µg, 16.5 µg, 32.9 µg, 64.0 µg |

| Average Recovery | 99.0% |

Liquid Chromatography (LC) for this compound and its Derivatives

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for separating a wide array of compounds, including those that are non-volatile or thermally sensitive. wur.nl For the analysis of this compound derivatives, such as those formed in reactions with amino acids, reversed-phase HPLC is often employed. scispace.com Pre-column derivatization is a common strategy to enhance the detectability of analytes. For instance, non-protein amino acids and their oxalyl derivatives have been analyzed after derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), which allows for sensitive spectrofluorometric detection. scispace.com The separation is typically achieved using a gradient elution program with buffers of different pH values and an organic modifier like acetonitrile. scispace.com

The development of specific HPLC methods is crucial for the identification and differentiation of various derivatives, including diastereomers and enantiomers. nih.gov For example, chiral HPLC methods utilizing chiral stationary phases can distinguish between enantiomers of a clinical candidate and its related compounds. nih.gov

Coupled Analytical Systems for Comprehensive Characterization

To achieve higher sensitivity and more definitive structural information, chromatographic systems are often coupled with mass spectrometry.

GC-MS and LC-MS for Trace Analysis and Structural Elucidation

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the separation and identification of volatile compounds. google.com GC-MS is frequently used for the analysis of complex mixtures and can provide detailed structural information based on the fragmentation patterns of the analytes. google.com

Similarly, liquid chromatography-mass spectrometry (LC-MS) is a leading technique for achieving high specificity in chemical analysis. google.com It is particularly useful for the analysis of a broad scope of chemicals, including cannabinoids, terpenes, solvents, and pesticides, often requiring different analytical conditions for each class of compounds. google.com Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers very high sensitivity and speed, making it ideal for identifying metabolites in complex plant extracts. nih.gov The accurate mass-to-charge ratio and fragmentation patterns obtained from HRMS/MS experiments are crucial for the structural elucidation of compounds like indole-3-acetic acid (IAA) and its amide conjugates. nih.gov

A comparison between GC-MS/MS and LC-MS/MS for the analysis of endocrine-disrupting chemicals revealed that while both methods have their merits, LC-MS/MS is advantageous for analyzing highly water-soluble compounds without derivatization. rsc.org

| Technique | Analytes | Key Advantages |

| GC-MS | Volatile compounds, Terpenes | High separation efficiency for volatile species, provides structural information through fragmentation patterns. google.com |

| LC-MS | Cannabinoids, Pesticides, Hormones, Amino acid conjugates | High specificity, suitable for non-volatile and thermally labile compounds, avoids derivatization for some analytes. google.comnih.govrsc.org |

| UPLC-QToF-MS | Plant metabolites (e.g., IAA and its conjugates) | High speed, resolution, and sensitivity; provides accurate mass for elemental composition analysis. nih.gov |

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures Containing this compound

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity compared to conventional one-dimensional GC. sepsolve.comleco.com This technique utilizes two columns with different stationary phases, providing a more detailed separation of complex mixtures. sepsolve.com GCxGC is particularly beneficial for resolving minor components that might be co-eluted with larger peaks in a single-column separation. sepsolve.com The increased peak capacity and structured elution of compound groups facilitate easier identification and can lead to more confident peak identification through better library matches. sepsolve.comleco.com This powerful technique has been applied to the analysis of complex samples such as bio-oils and in fields like metabolomics and food safety. leco.comresearchgate.net

The core of a GCxGC system is the modulator, which samples the effluent from the primary column and injects it in narrow bands onto the secondary column. sepsolve.com This process preserves the separation achieved on the first column and enhances sensitivity. wikipedia.org

Spectroelectrochemical Methods for Reaction Monitoring

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide in-situ characterization of electrochemically generated species. This method has been used to study the redox behavior of various compounds. For instance, in the study of a Cu(II) bis(amidophenolate) species, spectroelectrochemistry was used to characterize the in-situ generated complex. purdue.edu Similarly, cyclic voltammetry and IR spectroelectrochemistry have been employed to investigate the redox processes of tungsten complexes, allowing for the characterization of mixed-valence species. researchgate.net These techniques are valuable for monitoring reactions and understanding the electronic properties of intermediates and products. diva-portal.orgnih.gov

Emerging Research Directions and Future Challenges for Oxalyl Dicyanide

Development of Sustainable Synthetic Routes for Oxalyl Dicyanide

The current primary method for synthesizing this compound involves the hydrolysis of diiminosuccinonitrile (B1215917), often using reagents like p-toluenesulfonic acid in organic solvents such as tetrahydrofuran (B95107). wikipedia.orggoogle.com While effective, this route presents challenges related to sustainability, including the use of stoichiometric acid catalysts and volatile organic solvents.

Future research must prioritize the development of greener and more efficient synthetic pathways. Key areas of focus include:

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems would significantly improve the atom economy and reduce waste. Investigating heterogeneous catalysts that can be easily separated and recycled is a promising avenue.

Green Solvents: Exploring alternative reaction media, such as water or ionic liquids, could mitigate the environmental impact associated with volatile organic compounds. The successful synthesis of the related compound oxalyl dihydrazide in a water medium suggests the feasibility of aqueous routes. google.com

Continuous-Flow Synthesis: Implementing continuous-flow microreactor systems could offer enhanced safety, better control over reaction parameters, and improved yields, as has been demonstrated for the synthesis of other reactive compounds using reagents like oxalyl chloride. researchgate.net

Biocatalytic Methods: The exploration of enzymatic or microbial pathways for the synthesis of this compound or its precursors from renewable feedstocks represents a long-term goal for a truly sustainable process. d-nb.info

| Current Method | Proposed Sustainable Alternatives | Potential Benefits |

| Hydrolysis of diiminosuccinonitrile with stoichiometric acid wikipedia.orggoogle.com | Catalytic hydrolysis, use of solid acid catalysts | Reduced waste, catalyst recyclability, higher atom economy |

| Use of organic solvents (e.g., THF) google.com | Aqueous media, ionic liquids, solvent-free conditions | Reduced environmental impact, improved safety |

| Batch processing | Continuous-flow microreactor systems | Enhanced safety and control, higher throughput, improved yield researchgate.net |

| Chemical feedstock | Biocatalytic synthesis from renewable sources | Reduced reliance on fossil fuels, biodegradable pathways d-nb.info |

Exploration of Novel Reactivity Patterns for this compound

The reactivity of this compound is currently understood primarily through its condensation reactions, notably with diaminomaleonitrile (B72808) to produce pyrazine (B50134) derivatives like pyrazinetetracarbonitrile. wikipedia.org However, its unique structure, featuring two electrophilic carbonyl carbons and two nitrile groups, suggests a much richer and more versatile chemical behavior that remains to be explored.

Future research should aim to uncover and harness new reaction pathways:

Multicomponent Reactions (MCRs): The combination of multiple reactive sites makes this compound an ideal candidate for MCRs. Designing one-pot reactions involving this compound and other reactants could provide rapid access to complex and diverse molecular architectures, a strategy widely used for isocyanide-based compounds. rsc.org

Transition-Metal Catalysis: The nitrile and carbonyl groups can act as coordinating sites for transition metals. This opens up possibilities for novel catalytic cycles, such as C-H activation, cross-coupling reactions, and cycloadditions, to construct new carbon-carbon and carbon-heteroatom bonds.

Heterocycle Synthesis: Beyond pyrazines, this compound could serve as a versatile building block for a wide array of other nitrogen- and oxygen-containing heterocycles. Its reactions with various dinucleophiles could lead to five-, six-, or seven-membered ring systems with unique properties.

Radical Reactions: Investigating the behavior of this compound under radical conditions could unveil new synthetic transformations, potentially leading to the formation of quaternary carbon centers or novel polymeric structures. acs.org

Computational Design of New this compound Derivatives with Tunable Properties

Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. For this compound, computational methods can accelerate the discovery of new derivatives with tailored functionalities.